2-(4-Chlorophenyl)propan-2-ol
Overview
Description
2-(4-Chlorophenyl)propan-2-ol: is a chemical compound with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol . It is also known by other names such as 2-(4-chlorophenyl)-2-propanol and 4-chloro-alpha,alpha-dimethylbenzyl alcohol . This compound is a white crystalline solid that is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)propan-2-ol typically involves the reaction of 4-chlorobenzaldehyde with isopropylmagnesium chloride (Grignard reagent) followed by hydrolysis . The reaction conditions generally include:
Solvent: Ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reaction Time: Several hours to complete the reaction
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(4-Chlorophenyl)propan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like or under acidic conditions.
Reduction: Reagents like or .
Substitution: Reagents like or in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of various .
Substitution: Formation of .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in the development of pharmaceutical agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of certain types of coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Benzyl alcohol
- 4-Chlorobenzyl alcohol
- 2,4-Dichlorobenzyl alcohol
Comparison:
- Benzyl alcohol: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
- 4-Chlorobenzyl alcohol: Similar structure but lacks the alpha,alpha-dimethyl groups, affecting its steric and electronic properties.
- 2,4-Dichlorobenzyl alcohol: Contains an additional chlorine substituent, which can influence its reactivity and biological activity.
Uniqueness: 2-(4-Chlorophenyl)propan-2-ol is unique due to the presence of both the chlorine substituent and the alpha,alpha-dimethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various chemical and biological applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZCRSDZIWKYBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173647 | |
Record name | p-Chloro-alpha,alpha-dimethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1989-25-9 | |
Record name | 4-Chloro-α,α-dimethylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1989-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Chloro-alpha,alpha-dimethylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001989259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Chloro-alpha,alpha-dimethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-chloro-α,α-dimethylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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